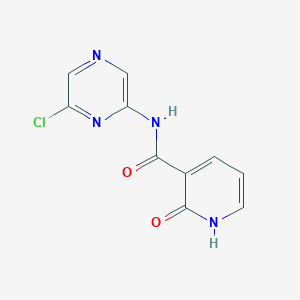![molecular formula C16H17ClN2O2 B6632287 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide, also known as pimobendan, is a medication used in veterinary medicine to treat heart failure in dogs. It belongs to a class of drugs called inodilators, which work by increasing the strength of the heart's contractions and dilating blood vessels. Pimobendan is a promising drug due to its unique mechanism of action and potential benefits in treating heart failure.
Wirkmechanismus
Pimobendan works by increasing the sensitivity of cardiac myofilaments to calcium, which enhances the strength of the heart's contractions. It also dilates blood vessels, which reduces the workload on the heart and improves blood flow to the body. Pimobendan has a unique dual mechanism of action, making it a promising drug for the treatment of heart failure.
Biochemical and Physiological Effects:
Pimobendan has been shown to increase cardiac output, reduce pulmonary congestion, and improve exercise tolerance in dogs with heart failure. It also improves left ventricular function and reduces the risk of sudden death. Pimobendan has been shown to have minimal effects on blood pressure and heart rate, making it a safe and effective treatment for heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
Pimobendan has several advantages for lab experiments, including its unique mechanism of action, high potency, and low toxicity. It is also readily available and easy to administer. However, 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide has some limitations, including its high cost and limited availability in some countries. It is also not suitable for use in all animal models of heart failure, as some species may respond differently to the drug.
Zukünftige Richtungen
There are several future directions for research on 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide. One area of interest is the potential use of this compound in the treatment of other cardiovascular diseases, such as pulmonary hypertension and mitral valve disease. Another area of interest is the development of new formulations of this compound that are more effective and have fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different species and disease states.
Synthesemethoden
Pimobendan is synthesized by reacting 4-chloro-2-methylbenzylamine with 3-nitrophenol to form 2-[3-[(4-chloro-2-methylphenyl)methylamino]phenoxy]acetamide. This reaction is catalyzed by a base such as potassium carbonate and takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Pimobendan has been extensively studied in veterinary medicine for its effectiveness in treating heart failure in dogs. It has been shown to improve cardiac function, increase exercise tolerance, and prolong survival in dogs with heart failure. Pimobendan has also been studied in human medicine for its potential use in treating heart failure and other cardiovascular diseases. Several clinical trials have been conducted to evaluate the safety and efficacy of 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide in humans.
Eigenschaften
IUPAC Name |
2-[3-[(4-chloro-2-methylphenyl)methylamino]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-7-13(17)6-5-12(11)9-19-14-3-2-4-15(8-14)21-10-16(18)20/h2-8,19H,9-10H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOLJEDLNQDFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNC2=CC(=CC=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B6632208.png)

![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)
![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)



![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)
![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)

